molecular formula C10H13BrO B1289795 4-Bromo-1-ethoxy-2-ethylbenzene CAS No. 749932-54-5

4-Bromo-1-ethoxy-2-ethylbenzene

Cat. No.: B1289795
CAS No.: 749932-54-5
M. Wt: 229.11 g/mol
InChI Key: FCBPYBOOXFYKJC-UHFFFAOYSA-N
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Description

4-Bromo-1-ethoxy-2-ethylbenzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Brominated Flame Retardants and Environmental Impact

Brominated flame retardants (BFRs), including compounds structurally related to 4-Bromo-1-ethoxy-2-ethylbenzene, have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food due to their potential risks. The research highlights the need for more studies on their occurrence, environmental fate, and toxicity. Significant knowledge gaps exist for many BFRs, underscoring the necessity for comprehensive monitoring programs and optimized analytical methods. High concentrations of certain BFRs in various environments raise concerns about their potential leaching and environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).

Analytical and Synthetic Applications

The synthesis of brominated biphenyls, compounds related to this compound, has been a focus of research due to their utility in various chemical processes. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, has been developed to address the limitations of previous methods. This advancement highlights the importance of this compound and related compounds in facilitating efficient and cost-effective chemical syntheses (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Considerations and Bioremediation

The degradation of monoaromatic pollutants, such as ethylbenzene, a close relative of this compound, in groundwater through bioremediation processes, has been reviewed. This research underscores the effectiveness and potential of in situ bioremediation techniques in mitigating the environmental impact of such compounds. The focus on aerobic and anaerobic conditions for BTEX (benzene, toluene, ethylbenzene, and xylene) removal from groundwater further illustrates the broader implications of managing compounds related to this compound in environmental settings (Farhadian, Vachelard, Duchez, & Larroche, 2008).

Safety and Hazards

The compound is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Properties

IUPAC Name

4-bromo-1-ethoxy-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBPYBOOXFYKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595780
Record name 4-Bromo-1-ethoxy-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749932-54-5
Record name 4-Bromo-1-ethoxy-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (3.3 g, 23.6 mmol) followed by iodoethane (0.63 mL, 7.9 mmol) were added to a solution of 4-bromo-2-ethyl-phenol (1.6 g, 7.9 mmol) in DMF (10 mL). The mixture was stirred for 20 hours and then partitioned between 1N HCl and EtOAc. The organic layers were washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated. The crude yellow oil was purified by flash column chromatography (hexanes) to give the desired product (1.3 g, 72%).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
72%

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